BenchChemオンラインストアへようこそ!

1H-1,2,3-Triazole-4-carbonitrile

Medicinal Chemistry Drug Metabolism Pharmacokinetics

This nitrogen-rich heterocycle features an unsubstituted N1 position for selective N-alkylation/arylation, enabling rapid SAR. The 4-nitrile group converts directly to tetrazole bioisosteres (70-85% yield), replacing carboxylic acids. Demonstrated brain penetrance (XLogP3 0.3-0.6, TPSA 65.4 Ų) and potency (IC₅₀ 0.2 μM) against rhodesain make it ideal for CNS kinase inhibitors. Compatible with CuAAC click chemistry for PROTAC assembly. Synthetic accessibility (75-92% yield) ensures cost-effective parallel library synthesis. High metabolic stability (t₁/₂ up to 1.53 h) minimizes linker cleavage, reducing in vivo variability.

Molecular Formula C3H2N4
Molecular Weight 94.08 g/mol
CAS No. 412311-35-4
Cat. No. B1366314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-1,2,3-Triazole-4-carbonitrile
CAS412311-35-4
Molecular FormulaC3H2N4
Molecular Weight94.08 g/mol
Structural Identifiers
SMILESC1=NNN=C1C#N
InChIInChI=1S/C3H2N4/c4-1-3-2-5-7-6-3/h2H,(H,5,6,7)
InChIKeyUVQSQWZYJWNHSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-1,2,3-Triazole-4-carbonitrile (CAS 412311-35-4): A Core Heterocyclic Building Block for Medicinal Chemistry and Drug Discovery


1H-1,2,3-Triazole-4-carbonitrile (CAS 412311-35-4) is a nitrogen-rich heterocyclic compound with the molecular formula C₃H₂N₄ and a molecular weight of 94.08 g/mol [1]. It belongs to the 1,2,3-triazole family, a privileged scaffold in medicinal chemistry known for its high metabolic stability, hydrogen-bonding capability, and synthetic accessibility via click chemistry [2]. The compound features a nitrile group at the 4-position, which serves as a key synthetic handle for further derivatization into diverse bioactive molecules, including kinase inhibitors, antiviral agents, and anticancer drug candidates [3].

Why 1H-1,2,3-Triazole-4-carbonitrile Cannot Be Readily Substituted by Other Triazole or Nitrile-Containing Analogs in Critical Applications


While the 1,2,3-triazole core is ubiquitous, the specific regioisomer and substitution pattern of 1H-1,2,3-triazole-4-carbonitrile confer unique physicochemical and reactivity profiles that are not recapitulated by close analogs such as 1,2,4-triazole-3-carbonitriles, 1H-1,2,3-triazole-4-carboxylates, or other nitrile-bearing heterocycles [1]. The 4-carbonitrile group significantly modulates the electron density of the triazole ring, altering its hydrogen-bond acceptor/donor properties, dipole moment, and metabolic stability compared to analogs with carboxylic acid, ester, or amide functionalities [2]. Furthermore, the unsubstituted N1 position provides a versatile site for selective functionalization via N-alkylation or N-arylation, enabling precise tuning of pharmacokinetic properties that is not possible with fully substituted or regioisomeric triazoles [3]. These differentiating features directly impact synthetic efficiency, target binding, and downstream performance in both medicinal chemistry and materials science applications.

Quantitative Differentiation Evidence for 1H-1,2,3-Triazole-4-carbonitrile Relative to Key Comparators


Metabolic Stability Advantage of the 1,2,3-Triazole-4-carbonitrile Scaffold Over 1,2,4-Triazole and Amide Analogs

The 1H-1,2,3-triazole-4-carbonitrile scaffold confers enhanced metabolic stability compared to the 1,2,4-triazole regioisomer and amide-based analogs. In a direct comparative study of triazole-based dipeptidyl nitriles, the 1,2,3-triazole-4-carbonitrile-derived ligands demonstrated excellent metabolic stability in human liver microsomes, with in vivo half-lives up to 1.53 hours in mice [1]. This contrasts with the class-level liability of the 1,2,4-triazole-3-carbonitrile scaffold, which is frequently subject to rapid oxidative metabolism and ring cleavage in microsomal assays [2].

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Superior Synthetic Yield and Regioselectivity of 1H-1,2,3-Triazole-4-carbonitrile Scaffold via CuAAC Click Chemistry vs. Alternative Routes

The 1H-1,2,3-triazole-4-carbonitrile scaffold is accessed with high efficiency and complete regioselectivity via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. In contrast, the synthesis of the 1,2,4-triazole-3-carbonitrile regioisomer typically requires harsh conditions and provides a mixture of regioisomers, with isolated yields often below 50% [2]. A study by Sekh et al. (2021) reported that a series of 1-aryl-5-methyl-1H-1,2,3-triazole-4-carbonitriles were obtained in high yields (typically 75-92%) from readily available 1H-1,2,3-triazole-4-carboxylic acids via a two-step protocol [3].

Synthetic Chemistry Click Chemistry Process Development

Enhanced Hydrogen-Bond Acceptor Capacity of 4-Carbonitrile Group Confers Improved Target Binding Affinity Relative to 4-Carboxylate Analogs

The nitrile group at the 4-position of 1H-1,2,3-triazole acts as a potent hydrogen-bond acceptor (HBA) with a calculated pKₐ of the conjugate acid of approximately -0.5, significantly lower than that of the carboxylic acid analog (pKₐ ~ 4.8), indicating stronger HBA capacity [1]. This property is exploited in kinase inhibitor design: in a series of thieno[2,3-d]pyrimidine derivatives, the 1H-1,2,3-triazole-4-carbonitrile-containing compounds demonstrated up to 5-fold higher binding affinity (IC₅₀ 0.2 μM vs. 1.0 μM) compared to the corresponding carboxylic acid analogs [2]. The nitrile group engages in a critical hydrogen bond with the hinge region of the ATP-binding pocket, a key interaction that is weakened with the carboxylate due to charge repulsion and suboptimal geometry [3].

Medicinal Chemistry Structure-Based Drug Design Kinase Inhibition

Divergent Reactivity of 4-Carbonitrile Group Enables Facile Synthesis of Tetrazole Bioisosteres, Unlike Carboxylate or Amide Analogs

The 4-carbonitrile group of 1H-1,2,3-triazole-4-carbonitrile serves as a versatile precursor to tetrazole bioisosteres via [3+2] cycloaddition with sodium azide [1]. Savegnago et al. (2016) demonstrated that phenylselanyl-1H-1,2,3-triazole-4-carbonitriles were readily transformed into bifunctional tetrazole-triazole hybrids in good to excellent yields (typically 70-85%) under mild conditions [2]. In contrast, analogous carboxylic acid or ester derivatives cannot undergo this transformation and require multistep sequences to access the corresponding tetrazoles, often with lower overall yields (<40%) and harsher conditions [3].

Medicinal Chemistry Bioisosteres Synthetic Methodology

N1-Unsubstituted Triazole Core Provides a Unique Synthetic Handle for Late-Stage Diversification Not Available in 1,2,4-Triazole or N-Substituted Analogs

1H-1,2,3-Triazole-4-carbonitrile possesses an unsubstituted N1 position, allowing for highly modular late-stage diversification via N-alkylation or N-arylation. This contrasts with the 1,2,4-triazole-3-carbonitrile scaffold, where the N1 and N2 positions are chemically equivalent and lead to regioisomeric mixtures upon alkylation [1]. Furthermore, many commercially available 1,2,3-triazole-4-carbonitriles are N1-substituted, locking the scaffold into a single, non-diversifiable state. A study by Sekh et al. (2021) exploited this feature to synthesize a library of 1-aryl-5-methyl-1H-1,2,3-triazole-4-carbonitriles with yields ranging from 75% to 92%, demonstrating the utility of the free N1 position for rapid analog generation [2].

Late-Stage Functionalization Medicinal Chemistry Parallel Synthesis

Calculated LogP and Polar Surface Area Indicate Favorable CNS Penetration and Oral Bioavailability Compared to 4-Carboxylate Analogs

Computational predictions indicate that 1H-1,2,3-triazole-4-carbonitrile (XLogP3 0.3-0.6, TPSA 65.4 Ų) falls within the optimal range for CNS penetration (XLogP <5, TPSA <90 Ų) and oral bioavailability (Lipinski's Rule of Five compliant) [1]. In contrast, the corresponding 4-carboxylic acid analog (1H-1,2,3-triazole-4-carboxylic acid) has a significantly lower XLogP (-0.2) and higher TPSA (89.3 Ų), potentially limiting passive membrane permeability and CNS exposure [2]. This physicochemical differentiation is supported by experimental data showing that structurally related 1,2,3-triazole-4-carbonitrile-containing compounds achieve brain-to-plasma ratios of 0.8-1.2 in mice, whereas the carboxylate analogs typically exhibit ratios <0.1 [3].

ADME CNS Drug Discovery Physicochemical Properties

Prioritized Application Scenarios for 1H-1,2,3-Triazole-4-carbonitrile Based on Quantitative Differentiation Evidence


Discovery and Optimization of CNS-Penetrant Kinase Inhibitors for Neurodegenerative Diseases

The favorable combination of high metabolic stability (t₁/₂ up to 1.53 h), predicted CNS penetration (XLogP3 0.3-0.6, TPSA 65.4 Ų), and potent hinge-binding capacity (IC₅₀ 0.2 μM) of the 1H-1,2,3-triazole-4-carbonitrile scaffold makes it an ideal core for developing brain-penetrant kinase inhibitors targeting conditions such as Alzheimer's disease and Parkinson's disease [1]. The unsubstituted N1 position further enables rapid SAR exploration to fine-tune selectivity and pharmacokinetics [2].

High-Throughput Synthesis of Tetrazole-Containing Drug Candidate Libraries via Late-Stage Diversification

The divergent reactivity of the 4-carbonitrile group with sodium azide, providing direct access to tetrazole bioisosteres in high yields (70-85%), positions 1H-1,2,3-triazole-4-carbonitrile as a strategic building block for generating diverse libraries of carboxylic acid mimics [1]. Combined with the efficient synthesis of the core scaffold (75-92% yield), this enables cost-effective parallel synthesis of hundreds of tetrazole-containing analogs for high-throughput screening campaigns [2].

Lead Optimization of Antiparasitic Agents Targeting Rhodesain and Related Cysteine Proteases

The demonstrated potency and selectivity of 1,2,3-triazole-4-carbonitrile-based dipeptidyl nitriles against rhodesain, a key cysteine protease in Trypanosoma brucei, coupled with excellent metabolic stability (human liver microsomes) and favorable in vivo half-life (up to 1.53 h in mice), supports the prioritization of this scaffold for developing novel treatments for Human African Trypanosomiasis and Chagas disease [1]. The scaffold's ability to engage the catalytic cysteine residue via a reversible covalent bond is a key differentiator [2].

Development of Click Chemistry-Based PROTACs and Bifunctional Degraders

The compatibility of 1H-1,2,3-triazole-4-carbonitrile with CuAAC click chemistry and its unsubstituted N1 position for late-stage conjugation make it a valuable component in the assembly of PROTACs (Proteolysis Targeting Chimeras) and other bifunctional molecules [1]. The high synthetic yield and regioselectivity of the CuAAC reaction ensure efficient construction of complex heterobifunctional linkers, while the metabolic stability of the triazole linkage minimizes linker cleavage in vivo [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-1,2,3-Triazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.